An In-Depth Technical Guide to the Molecular Structure and Synthesis of N-Acryloylsarcosine
An In-Depth Technical Guide to the Molecular Structure and Synthesis of N-Acryloylsarcosine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive overview of N-acryloylsarcosine, a functionalized amino acid derivative with significant potential in the development of novel biomaterials and drug delivery systems. We will delve into its molecular architecture, outline a robust synthetic pathway, and provide detailed analytical methodologies for its characterization. The information presented herein is curated to empower researchers with the foundational knowledge required to explore and innovate with this versatile molecule.
Introduction: The Significance of N-Acryloylsarcosine in Advanced Applications
N-Acryloylsarcosine is a unique monomer that combines the biocompatible backbone of sarcosine (N-methylglycine), an endogenous amino acid, with a reactive acryloyl group. This bifunctional nature makes it a valuable building block in polymer chemistry and material science. The presence of the acryloyl moiety allows for facile polymerization, leading to the formation of "polysarcosine" derivatives, which are emerging as promising alternatives to polyethylene glycol (PEG) in biomedical applications due to their stealth properties and potential for reduced immunogenicity.[1]
The incorporation of N-acryloylsarcosine into polymer networks can impart desirable characteristics such as hydrophilicity, biocompatibility, and resistance to protein adsorption. These properties are critical for applications in drug delivery, tissue engineering, and the development of biocompatible coatings for medical devices.[2][3][4][5][6] This guide will provide the core knowledge to synthesize and characterize N-acryloylsarcosine, enabling its further exploration in these cutting-edge fields.
Molecular Structure and Physicochemical Properties
N-Acryloylsarcosine, systematically named 2-(acryloyl(methyl)amino)acetic acid, possesses a well-defined molecular structure that dictates its chemical behavior and suitability for various applications.
Caption: 2D structure of N-acryloylsarcosine.
Table 1: Physicochemical Properties of N-Acryloylsarcosine
| Property | Value | Source/Reference |
| Molecular Formula | C₆H₉NO₃ | N/A |
| Molecular Weight | 143.14 g/mol | N/A |
| Appearance | White to off-white solid | Expected based on similar compounds |
| Melting Point | ~135-139 °C | Estimated based on N-acetyl-sarcosine[7] |
| Solubility | Soluble in water, methanol, ethanol, and polar organic solvents.[8] | General solubility of amino acid derivatives |
Synthesis of N-Acryloylsarcosine via Schotten-Baumann Reaction
The synthesis of N-acryloylsarcosine can be effectively achieved through the Schotten-Baumann reaction, a well-established method for the N-acylation of amines.[9] This reaction involves the acylation of sarcosine with acryloyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct. The following protocol is adapted from a similar procedure for the synthesis of N-acetyl-sarcosine and is optimized for the synthesis of N-acryloylsarcosine.[7]
Rationale for Experimental Choices
-
Reaction Type: The Schotten-Baumann reaction is chosen for its high efficiency and mild reaction conditions, which are suitable for the acylation of amino acids without significant side reactions.[9]
-
Solvent System: A biphasic system of an organic solvent (e.g., dichloromethane) and an aqueous solution of sodium hydroxide is employed. This allows the reactants to be in the organic phase while the base in the aqueous phase neutralizes the HCl generated, driving the reaction to completion.[9]
-
Base: Sodium hydroxide is a cost-effective and readily available base that effectively neutralizes the acid byproduct.
-
Temperature Control: The reaction is initiated at a low temperature (0-5 °C) to control the exothermic nature of the acylation reaction and minimize potential polymerization of the acryloyl chloride.
-
Purification: Purification is achieved through extraction to remove water-soluble impurities, followed by recrystallization or column chromatography to obtain the pure product.
Detailed Experimental Protocol
Caption: Experimental workflow for the synthesis of N-acryloylsarcosine.
Materials and Reagents:
-
Sarcosine (N-methylglycine)
-
Acryloyl chloride
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Ethyl acetate
-
Hydrochloric acid (HCl), concentrated
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
Procedure:
-
Preparation of Sarcosine Solution: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, dissolve sarcosine (1.0 eq.) in a 10% aqueous solution of sodium hydroxide (2.5 eq.). Cool the solution to 0-5 °C in an ice-water bath with vigorous stirring.
-
Preparation of Acryloyl Chloride Solution: In a separate beaker, dissolve acryloyl chloride (1.05 eq.) in dichloromethane.
-
Acylation: Add the acryloyl chloride solution dropwise to the rapidly stirring sarcosine solution via the dropping funnel over a period of 30-45 minutes, ensuring the temperature is maintained between 0 and 5 °C.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 2-4 hours.
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Carefully acidify the aqueous layer to pH 2-3 with concentrated HCl.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic extracts and wash them with brine.
-
-
Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel to yield pure N-acryloylsarcosine.[10][11][12][13][14]
Analytical Characterization
Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized N-acryloylsarcosine. The following are the expected spectral data based on the molecular structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show distinct signals corresponding to the different protons in the molecule.[15][16][17][18]
Table 2: Predicted ¹H NMR Spectral Data for N-Acryloylsarcosine (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10-12 | Broad Singlet | 1H | -COOH |
| ~6.3-6.6 | Multiplet | 1H | -CH=CH₂ |
| ~5.7-6.0 | Multiplet | 2H | -CH=CH₂ |
| ~4.2 | Singlet | 2H | -N-CH₂-COOH |
| ~3.1 | Singlet | 3H | -N-CH₃ |
¹³C NMR (Carbon-13 NMR): The proton-decoupled ¹³C NMR spectrum will provide information on the number of non-equivalent carbon atoms.[19][20][21][22]
Table 3: Predicted ¹³C NMR Spectral Data for N-Acryloylsarcosine (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~172-175 | -COOH |
| ~167-170 | -C=O (amide) |
| ~130-132 | -CH=CH₂ |
| ~127-129 | -CH=CH₂ |
| ~50-55 | -N-CH₂-COOH |
| ~35-40 | -N-CH₃ |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in N-acryloylsarcosine.[23][24][25][26][27]
Table 4: Predicted FT-IR Characteristic Peaks for N-Acryloylsarcosine
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 2500-3300 (broad) | O-H stretch | Carboxylic acid |
| 1700-1725 (strong) | C=O stretch | Carboxylic acid |
| 1650-1680 (strong) | C=O stretch | Amide (Amide I band) |
| 1610-1640 (medium) | C=C stretch | Alkene |
| 1400-1440 | C-H bend | Alkane |
| 1210-1320 | C-O stretch | Carboxylic acid |
| 910-990 | =C-H bend | Alkene |
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of N-acryloylsarcosine and provide information about its fragmentation pattern.[28][29][30][31]
Expected Data:
-
Molecular Ion Peak (M⁺): m/z = 143.0582 (calculated for C₆H₉NO₃)
-
Major Fragmentation Peaks: Fragmentation is expected to occur via cleavage of the amide bond, loss of the carboxyl group, and cleavage of the alkyl chain.
Safety and Handling
N-Acryloylsarcosine and the reagents used in its synthesis should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Acryloyl chloride is highly corrosive, lachrymatory, and reacts violently with water. It should be handled with extreme care, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Sodium hydroxide and hydrochloric acid are corrosive and should be handled with care.
-
Dichloromethane and ethyl acetate are volatile and flammable organic solvents.
Always consult the Safety Data Sheet (SDS) for each chemical before use.
Conclusion
This technical guide provides a detailed framework for the synthesis and characterization of N-acryloylsarcosine. The provided protocol, based on the reliable Schotten-Baumann reaction, offers a clear path for researchers to produce this valuable monomer. The comprehensive analytical data serves as a benchmark for quality control and structural verification. As the demand for advanced, biocompatible materials continues to grow, N-acryloylsarcosine stands out as a key building block for the next generation of polymers in drug delivery and biomedical engineering.
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